1-(3,4-Difluorophenyl)cyclobutanamine

lipophilicity ADME prediction CNS drug design

1-(3,4-Difluorophenyl)cyclobutanamine (CAS 920501-71-9, MFCD18250930) belongs to the arylcyclobutanamine class, comprising a cyclobutane ring substituted at the 1-position with a 3,4-difluorophenyl group and a primary amine. This compound serves as a research-grade synthetic building block and intermediate, with experimental LogP 3.00300, XLogP3 1.7, Topological Polar Surface Area 26 Ų, molecular weight 183.20 g·mol⁻¹, exact mass 183.08596, heavy atom count 13, and 3 hydrogen bond acceptors.

Molecular Formula C10H11F2N
Molecular Weight 183.20 g/mol
CAS No. 920501-71-9
Cat. No. B11730995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorophenyl)cyclobutanamine
CAS920501-71-9
Molecular FormulaC10H11F2N
Molecular Weight183.20 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC(=C(C=C2)F)F)N
InChIInChI=1S/C10H11F2N/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2
InChIKeyBNXIGKIHQBLVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Difluorophenyl)cyclobutanamine CAS 920501-71-9 – Procurement-Relevant Baseline for Screening Library Sourcing and SAR Building Block Selection


1-(3,4-Difluorophenyl)cyclobutanamine (CAS 920501-71-9, MFCD18250930) belongs to the arylcyclobutanamine class, comprising a cyclobutane ring substituted at the 1-position with a 3,4-difluorophenyl group and a primary amine . This compound serves as a research-grade synthetic building block and intermediate, with experimental LogP 3.00300, XLogP3 1.7, Topological Polar Surface Area 26 Ų, molecular weight 183.20 g·mol⁻¹, exact mass 183.08596, heavy atom count 13, and 3 hydrogen bond acceptors . It is commercially available at ≥95% purity from multiple vendors with storage at 2–8°C in sealed, dry conditions .

Why 1-(3,4-Difluorophenyl)cyclobutanamine Cannot Be Directly Substituted by Close Arylcyclobutanamine Analogs in Lead Optimization


Direct substitution of 1-(3,4-difluorophenyl)cyclobutanamine by its closest mono-fluoro (CAS 920501-69-5), dichloro (CAS 1094562-36-3), regioisomeric difluoro (CAS 1314743-62-8), or unsubstituted phenyl (CAS 17380-77-7) analogs introduces quantifiable shifts in lipophilicity (ΔLogP ≥0.14 units), hydrogen bond acceptor count (ΔHBA ≥1), and heavy atom count that can alter target engagement, metabolic stability, and pharmacokinetic profile in a non-linear, program-specific manner . Furthermore, this specific 3,4-difluorophenylcyclobutanamine scaffold is explicitly cited in distinct patent families—including M1 muscarinic receptor antagonist (WO-2021071843-A1), HDAC6 inhibitor (WO-2017065473-A1), and kinase inhibitor (US-2009118283-A1) programs—while its analogs appear in different IP landscapes, underscoring that patent- and property-driven selection rationales diverge sharply across closely related structures .

Quantitative Differentiation Evidence for 1-(3,4-Difluorophenyl)cyclobutanamine vs. Closest Analogs


LogP Shift of +0.14 Units vs. Mono-Fluoro Analog Predicts Altered Membrane Permeability and ADME Profile

1-(3,4-Difluorophenyl)cyclobutanamine exhibits a LogP of 3.00300, compared to 2.86390 for 1-(4-fluorophenyl)cyclobutanamine (CAS 920501-69-5), representing a +0.14 LogP unit increase and a ~38% higher theoretical octanol-water partition coefficient . This difference, while numerically modest, falls within the range known to meaningfully shift blood-brain barrier penetration and nonspecific protein binding in CNS drug candidates [1]. The XLogP3 values (1.7 vs. 1.6) independently corroborate the directionality of this lipophilicity increase .

lipophilicity ADME prediction CNS drug design

Patent Family Divergence: Distinct IP Citation Profiles Differentiate 3,4-Difluoro from Mono-Fluoro and Regioisomeric Analogs

The target compound is explicitly associated with patent families WO-2021071843-A1 (muscarinic acetylcholine M1 receptor antagonists, priority 2019), WO-2017065473-A1 / AU-2016338118-B2 (oxadiazole amine HDAC6 inhibitors, priority 2015), and US-2009118283-A1 / US-2010168102-A9 (amide kinase inhibitors, priority 2005) . By contrast, the mono-fluoro analog (CAS 920501-69-5) is associated with US-2020078358-A1 (visceral pain, priority 2017) and EP-2491028-B1 (CCR1 receptor antagonists) . The 3,4-dichloro analog (CAS 1094562-36-3) lacks comparable patent citation data in vendor records . This segregation suggests that the 3,4-difluorophenylcyclobutanamine scaffold maps to a distinct therapeutic target landscape not replicated by its closest analogs.

intellectual property patent intelligence lead optimization

Heavy Atom and Hydrogen Bond Acceptor Count Differences vs. Mono-Fluoro Analog: Implications for Target Binding and Solubility

The target compound possesses 13 heavy atoms and 3 hydrogen bond acceptors (HBA), compared to 12 heavy atoms and 2 HBA for 1-(4-fluorophenyl)cyclobutanamine . The additional fluorine atom at the 3-position increases the heavy atom count by 1 (+8.3%) and adds one HBA, which can contribute to additional polar interactions with target proteins or alter aqueous solubility. The molecular weight difference (183.20 vs. 165.21 g·mol⁻¹; Δ = +17.99 g·mol⁻¹, +10.9%) places the target compound in a slightly different property space for fragment-based and lead-like screening libraries [1].

molecular descriptors hydrogen bonding drug-likeness

3,4-Difluoro Substitution Pattern: Class-Level Rationale for Blocking Metabolic Oxidation at Both Ortho and Para Positions

The 3,4-difluorophenyl substitution pattern places fluorine atoms at both metabolically labile positions of the phenyl ring, which literature precedent indicates can reduce CYP450-mediated oxidative metabolism compared to mono-fluoro or unsubstituted phenyl analogs [1]. By contrast, 1-(4-fluorophenyl)cyclobutanamine leaves the 3-position unblocked, and 1-(2,4-difluorophenyl)cyclobutanamine (CAS 1314743-62-8) places fluorine at the 2-position, where steric effects may influence amine accessibility differently. Reviews of cyclobutane-containing drug candidates confirm that fluorination pattern choice directly impacts in vitro microsomal stability half-life, sometimes by >2-fold, within structurally related series [2]. No direct comparative microsomal stability data for this specific compound series are publicly available; this evidence is class-level inference.

metabolic stability fluorine substitution CYP450 oxidation

Regioisomeric Differentiation: 3,4-Difluoro vs. 2,4-Difluoro Substitution Alters Amine Steric Environment and pKa Prediction

The regioisomeric analog 1-(2,4-difluorophenyl)cyclobutanamine (CAS 1314743-62-8) shares the same molecular formula (C₁₀H₁₁F₂N) and molecular weight (183.2 g·mol⁻¹) but differs in fluorine placement. The 2,4-isomer has a predicted boiling point of 225.2±40.0 °C, density 1.224±0.06 g·cm⁻³, and pKa 9.15±0.20 . For the 3,4-isomer, predicted values for these properties are not uniformly reported across databases, but the 2-fluoro substitution in the 2,4-isomer places an electronegative fluorine ortho to the cyclobutanamine attachment point, which can electronically and sterically influence amine basicity and nucleophilicity relative to the 3,4-isomer where fluorine is meta and para to the attachment point [1]. The topological polar surface area (26 Ų) and rotatable bond count (1) are identical between the two regioisomers, limiting differentiation to electronic and steric parameters .

regioisomer comparison pKa prediction amine basicity

Procurement Decision Scenarios for 1-(3,4-Difluorophenyl)cyclobutanamine: When to Select This Scaffold Over Analogs


CNS Drug Discovery Programs Targeting M1 Muscarinic Receptors

Programs pursuing muscarinic acetylcholine M1 receptor antagonists should prioritize 1-(3,4-difluorophenyl)cyclobutanamine (CAS 920501-71-9) because it is explicitly cited in WO-2021071843-A1, which claims M1 receptor antagonists . Its LogP of 3.00300 and XLogP3 of 1.7, combined with a TPSA of 26 Ų, place it within favorable CNS drug-like property space [1]. The mono-fluoro analog (CAS 920501-69-5) is associated with different target programs (visceral pain, CCR1) and exhibits lower lipophilicity (LogP 2.86), which may reduce CNS penetration potential [2].

HDAC6 Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing HDAC6-selective inhibitors should consider this compound as a core building block, given its citation in WO-2017065473-A1 and AU-2016338118-B2 (oxadiazole amine HDAC6 inhibitors) . The 3,4-difluoro substitution pattern contributes to blocking oxidative metabolism at both ring positions, a key consideration for achieving adequate pharmacokinetic profiles in epigenetic drug candidates, based on class-level SAR [1]. The additional heavy atom (13 vs. 12 for mono-fluoro) and HBA (3 vs. 2) may provide differentiated zinc-binding group interactions compared to less substituted analogs [2].

Kinase Inhibitor Fragment Library Design and Hit-to-Lead Progression

Fragment-based and HTS-driven kinase inhibitor programs, particularly those referenced in US-2009118283-A1 (amide derivatives as kinase inhibitors), can employ this compound as a privileged fragment . With MW 183.20 g·mol⁻¹ and 13 heavy atoms, it sits comfortably within the 'Rule of Three' fragment space (MW <300, HBA ≤3) [1]. The 3,4-difluoro substitution pattern distinguishes it from the 2,4-difluoro regioisomer (CAS 1314743-62-8), where ortho-fluorine proximity to the amine attachment point may alter amine reactivity during library synthesis—making the 3,4-isomer preferable when the primary amine serves as a derivatization handle [2].

General Fluorinated Cyclobutane SAR Exploration Requiring Defined Physicochemical Baselines

Research groups conducting systematic SAR studies across arylcyclobutanamine substitution patterns will benefit from this compound's well-characterized physicochemical profile (LogP 3.00300, XLogP3 1.7, TPSA 26 Ų, exact mass 183.08596, heavy atoms 13, HBA 3, rotatable bonds 1) as provided by BOC Sciences and ChemSrc . This compound fills a specific property niche: higher lipophilicity than the mono-fluoro analog (ΔLogP +0.14) but lower molecular weight than the dichloro analog (ΔMW −32.9 g·mol⁻¹ vs. 216.10 for CAS 1094562-36-3), enabling systematic exploration of halogen effects on potency, selectivity, and ADME without confounding by large MW changes [1].

Quote Request

Request a Quote for 1-(3,4-Difluorophenyl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.